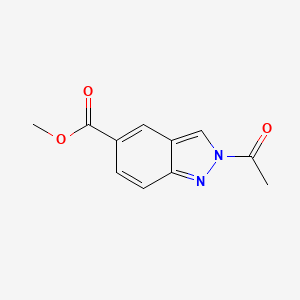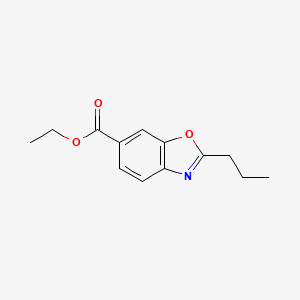![molecular formula C9H8BrN3O B1405652 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one CAS No. 1429309-35-2](/img/structure/B1405652.png)
3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one
Vue d'ensemble
Description
The compound “3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one” is a chemical compound with a complex structure. Unfortunately, there is limited information available specifically for this compound .
Molecular Structure Analysis
The molecular structure of this compound is complex. It is related to other compounds such as “3-(2-Chloro-4-methoxyphenyl)-2-methyl-N-(pentan-3-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine” and "8-(3-pentylamino)-2-methyl-3-(2-chloro-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine" .Applications De Recherche Scientifique
Molecular Structure and Interaction Studies
Research has focused on understanding the molecular structure and interaction patterns of related compounds. For instance, studies on molecules like 5-methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine have shown how these molecules are linked into chains by hydrogen bonds and pi-pi stacking interactions, indicating their potential for creating structured compounds in material science or pharmaceutical formulations (Portilla et al., 2005).
Anticancer and Anti-Inflammatory Agents
Several derivatives of pyrazolopyrimidine compounds have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. For example, compounds like 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been developed and screened for their cytotoxic properties against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).
Antibacterial and Antimicrobial Activities
Compounds derived from pyrazolopyrimidine structures have also been investigated for their antibacterial and antimicrobial properties. For example, a study on novel polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine showed promising in vitro antibacterial properties, indicating potential applications in developing new antimicrobial agents (Abdel‐Latif et al., 2019).
Synthesis of Novel Compounds
The versatility of the pyrazolopyrimidine structure has been leveraged in the synthesis of a wide variety of compounds with potential pharmaceutical applications. Studies have demonstrated the synthesis pathways leading to novel compounds like pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines, indicating the scaffold's utility in medicinal chemistry (Davoodnia et al., 2008).
Propriétés
IUPAC Name |
10-bromo-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-6-4-11-13-8(6)12-7-3-1-2-5(7)9(13)14/h4,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOYDPCOCPDXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3C(=CNN3C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405570.png)
![N-{[(1-Methyl-1H-indazol-7-yl)-amino]carbonothioyl}benzamide](/img/structure/B1405572.png)
![tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1405573.png)
![N-(2-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405574.png)
![2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1405575.png)
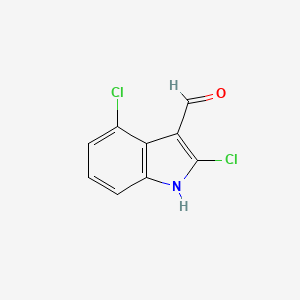

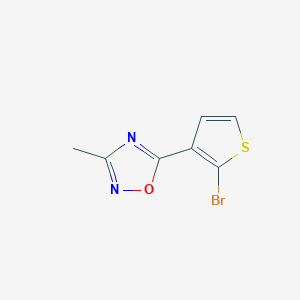
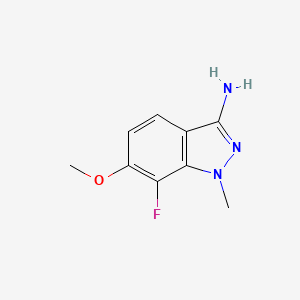
![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B1405581.png)
![2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1405584.png)
![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405585.png)
